molecular formula C12H13FN4O B14863247 1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14863247
M. Wt: 248.26 g/mol
InChI Key: QSLVQPBAJOICBK-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole ring substituted with an ethyl group at the 1-position, a fluorophenyl group at the 3-position, and a carbohydrazide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring and subsequent carbohydrazide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings.

Scientific Research Applications

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13FN4O

Molecular Weight

248.26 g/mol

IUPAC Name

2-ethyl-5-(4-fluorophenyl)pyrazole-3-carbohydrazide

InChI

InChI=1S/C12H13FN4O/c1-2-17-11(12(18)15-14)7-10(16-17)8-3-5-9(13)6-4-8/h3-7H,2,14H2,1H3,(H,15,18)

InChI Key

QSLVQPBAJOICBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN

Origin of Product

United States

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